Cas no 2138376-40-4 (3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one)
![3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one structure](https://fr.kuujia.com/scimg/cas/2138376-40-4x500.png)
2138376-40-4 structure
Nom du produit:3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one
3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one Propriétés chimiques et physiques
Nom et identifiant
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- EN300-746846
- 2138376-40-4
- 3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one
- 3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers
- 3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one
-
- Piscine à noyau: 1S/C20H21NO/c1-20-12-17(16-10-6-3-7-11-16)18(20)19(22)21(14-20)13-15-8-4-2-5-9-15/h2-11,17-18H,12-14H2,1H3
- La clé Inchi: NEFGMXAGRPULNG-UHFFFAOYSA-N
- Sourire: O=C1C2C(C3C=CC=CC=3)CC2(C)CN1CC1C=CC=CC=1
Propriétés calculées
- Qualité précise: 291.162314293g/mol
- Masse isotopique unique: 291.162314293g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 3
- Complexité: 421
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 3
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 20.3Ų
3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-746846-0.5g |
3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers |
2138376-40-4 | 95% | 0.5g |
$1170.0 | 2024-05-23 | |
Enamine | EN300-746846-1.0g |
3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers |
2138376-40-4 | 95% | 1.0g |
$1500.0 | 2024-05-23 | |
Enamine | EN300-746846-0.25g |
3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers |
2138376-40-4 | 95% | 0.25g |
$743.0 | 2024-05-23 | |
Enamine | EN300-746846-10.0g |
3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers |
2138376-40-4 | 95% | 10.0g |
$6450.0 | 2024-05-23 | |
1PlusChem | 1P02AG8D-500mg |
3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers |
2138376-40-4 | 95% | 500mg |
$1508.00 | 2023-12-19 | |
1PlusChem | 1P02AG8D-1g |
3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers |
2138376-40-4 | 95% | 1g |
$1916.00 | 2023-12-19 | |
1PlusChem | 1P02AG8D-2.5g |
3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers |
2138376-40-4 | 95% | 2.5g |
$3696.00 | 2023-12-19 | |
Enamine | EN300-746846-0.1g |
3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers |
2138376-40-4 | 95% | 0.1g |
$518.0 | 2024-05-23 | |
Enamine | EN300-746846-2.5g |
3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers |
2138376-40-4 | 95% | 2.5g |
$2940.0 | 2024-05-23 | |
Enamine | EN300-746846-5.0g |
3-benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one, Mixture of diastereomers |
2138376-40-4 | 95% | 5.0g |
$4349.0 | 2024-05-23 |
3-Benzyl-5-methyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one Littérature connexe
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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